Cas no 7496-46-0 (8-(Bromomethyl)quinoline)
8-(Bromomethyl)quinoline Chemical and Physical Properties
Names and Identifiers
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- 8-(Bromomethyl)quinoline
- 8-Bromomethylquinoline
- 8-Bromomethyl-quinoline
- 8-Quinolinylmethyl bromide
- Quinoline, 8-(bromomethyl)-
- NSC405282
- 8-(bromo)methylquinoline
- KSC378K8N
- IAAUGSYGHOFWEW-UHFFFAOYSA-N
- STR07370
- BCP07935
- SBB070810
- RP05228
- ZB006959
- SY031624
- SMSSF-0625445
- DTXSID70323950
- A25902
- SCHEMBL243081
- EN300-25547
- 8-Bromomethyl-quinoline;8-(Bromomethyl)quinoline
- MFCD00047621
- AM20061483
- AC-22536
- FT-0621484
- 7496-46-0
- Z211318946
- SB71585
- J-519347
- CS-W002233
- NSC-405282
- AKOS001258536
- AMS_CNC_ID-1743832020
- 8-(Bromomethyl)quinoline, >=96.5% (GC)
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- MDL: MFCD00047621
- Inchi: 1S/C10H8BrN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
- InChI Key: IAAUGSYGHOFWEW-UHFFFAOYSA-N
- SMILES: BrCC1=CC=CC2=CC=CN=C21
Computed Properties
- Exact Mass: 220.98400
- Monoisotopic Mass: 220.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: 3261
- Density: 1.518
- Melting Point: 81-82 ºC
- Boiling Point: 321.9 °C at 760 mmHg
- Flash Point: 148.5 °C
- Refractive Index: 1.673
- PSA: 12.89000
- LogP: 3.12970
8-(Bromomethyl)quinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305 + P351 + P338
- Hazardous Material transportation number:UN 3261
- WGK Germany:3
- Hazard Category Code: 22-41-52
- Safety Instruction: S26-S36/37/39-S45
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
8-(Bromomethyl)quinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-(Bromomethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000386-5g |
8-(Bromomethyl)quinoline |
7496-46-0 | 98% | 5g |
$196.75 | 2023-09-01 | |
| Alichem | A189000386-10g |
8-(Bromomethyl)quinoline |
7496-46-0 | 98% | 10g |
$316.37 | 2023-09-01 | |
| Fluorochem | 047342-1g |
8-Bromomethyl-quinoline |
7496-46-0 | 97% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 047342-5g |
8-Bromomethyl-quinoline |
7496-46-0 | 97% | 5g |
£96.00 | 2022-03-01 | |
| Fluorochem | 047342-10g |
8-Bromomethyl-quinoline |
7496-46-0 | 97% | 10g |
£159.00 | 2022-03-01 | |
| Fluorochem | 047342-25g |
8-Bromomethyl-quinoline |
7496-46-0 | 97% | 25g |
£318.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W136862-25g |
8-(Bromomethyl)quinoline |
7496-46-0 | ≥96.5% (GC) | 25g |
¥2847.90 | 2023-08-31 | |
| TRC | B679240-500mg |
8-Bromomethylquinoline |
7496-46-0 | 500mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B679240-1g |
8-Bromomethylquinoline |
7496-46-0 | 1g |
$ 115.00 | 2023-04-18 | ||
| TRC | B679240-2.5g |
8-Bromomethylquinoline |
7496-46-0 | 2.5g |
$ 259.00 | 2023-04-18 |
8-(Bromomethyl)quinoline Suppliers
8-(Bromomethyl)quinoline Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 8-(Bromomethyl)quinoline
8-(Bromomethyl)quinoline: A Versatile Building Block in Pharmaceutical and Chemical Research
8-(Bromomethyl)quinoline (CAS No. 7496-46-0) is a valuable compound in the field of pharmaceutical and chemical research, renowned for its unique structural features and versatile reactivity. This compound, characterized by a bromomethyl group attached to the 8-position of a quinoline ring, has gained significant attention due to its potential applications in drug discovery, organic synthesis, and materials science.
The quinoline scaffold is a well-known heterocyclic core that is widely present in numerous biologically active molecules. The introduction of a bromomethyl group at the 8-position imparts additional reactivity and functionalization possibilities, making 8-(Bromomethyl)quinoline an attractive starting material for the synthesis of complex molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents and advanced materials.
In the realm of drug discovery, 8-(Bromomethyl)quinoline has been explored for its potential as a lead compound in the design of new drugs. The bromomethyl group can be readily functionalized through various chemical reactions, such as nucleophilic substitution, enabling the synthesis of a wide range of derivatives with diverse biological activities. For instance, researchers have utilized this compound to develop potent inhibitors of specific enzymes and receptors, which are crucial targets in the treatment of various diseases.
A notable example is the use of 8-(Bromomethyl)quinoline in the development of inhibitors for protein kinases, which are key players in cellular signaling pathways. These inhibitors have shown promise in preclinical studies for their ability to selectively target cancer cells while minimizing toxicity to healthy cells. The versatility of 8-(Bromomethyl)quinoline allows for fine-tuning of the inhibitor's properties, such as potency, selectivity, and pharmacokinetic profiles.
Beyond its applications in drug discovery, 8-(Bromomethyl)quinoline has also found utility in materials science. The quinoline ring is known for its excellent photophysical properties, making it a suitable candidate for the development of luminescent materials and sensors. The bromomethyl group can be modified to introduce various functional groups that enhance the material's performance. For example, researchers have synthesized luminescent polymers using 8-(Bromomethyl)quinoline as a building block, which exhibit high quantum yields and tunable emission properties.
In organic synthesis, 8-(Bromomethyl)quinoline serves as a versatile reagent for constructing complex molecular architectures. Its reactivity with nucleophiles allows for the formation of carbon-carbon bonds under mild conditions, facilitating the synthesis of intricate natural products and pharmaceutical intermediates. Recent advancements in catalytic methods have further expanded its synthetic utility, enabling more efficient and selective transformations.
The safety profile of 8-(Bromomethyl)quinoline is an important consideration in its application. While it is generally considered safe for laboratory use when proper handling procedures are followed, it is essential to adhere to standard safety guidelines to ensure the well-being of researchers and laboratory personnel. Proper storage conditions and personal protective equipment (PPE) should be employed to minimize any potential risks.
In conclusion, 8-(Bromomethyl)quinoline (CAS No. 7496-46-0) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features and reactivity make it an invaluable tool for drug discovery, materials science, and organic synthesis. Ongoing research continues to uncover new applications and optimize its use in various fields, solidifying its position as a key building block in modern scientific endeavors.
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